molecular formula C17H19N5O2 B6460639 2-{[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile CAS No. 2549009-66-5

2-{[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile

Cat. No.: B6460639
CAS No.: 2549009-66-5
M. Wt: 325.4 g/mol
InChI Key: DWNZOXTZKGAGQL-UHFFFAOYSA-N
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Description

2-{[1-(6-Methoxypyrimidin-4-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile is a heterocyclic compound featuring a pyrimidine core substituted with a methoxy group at position 6, linked via a piperidin-4-yl-methoxy bridge to a pyridine-4-carbonitrile moiety. This structure is characteristic of bioactive molecules, particularly in kinase inhibition and targeted drug design, where pyrimidine and pyridine derivatives are widely explored due to their ability to modulate enzymatic activity through hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

2-[[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-23-16-9-15(20-12-21-16)22-6-3-13(4-7-22)11-24-17-8-14(10-18)2-5-19-17/h2,5,8-9,12-13H,3-4,6-7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNZOXTZKGAGQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCC(CC2)COC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile is a complex organic compound that has garnered attention for its potential therapeutic applications, particularly in oncology and neurology. Its unique structural components suggest diverse biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound's structure features a pyridine ring, a piperidine moiety, and a methoxypyrimidine substituent. These elements contribute to its pharmacological profile. The presence of the carbonitrile group may enhance its reactivity and interaction with biological targets.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies indicate that similar compounds can exhibit:

  • Inhibition of Cell Proliferation : Compounds with related structures have shown significant inhibition of cancer cell lines, suggesting potential antitumor properties.
  • Modulation of Enzyme Activity : The compound may act as an enzyme inhibitor, affecting pathways related to cell growth and survival.

Biological Activity Data

A summary of relevant biological activities associated with similar compounds is presented in the following table:

Compound Target Activity IC50 (μM) Reference
Compound ACancer Cells (A549)Inhibition of proliferation9
Compound BMycobacterium tuberculosisAntitubercular activity0.25
Compound CEnzyme Inhibition (Acetylcholinesterase)Significant inhibition0.49 - 48.0

Case Studies

  • Anticancer Activity : A study demonstrated that related compounds significantly inhibited the growth of A549 human lung cancer cells, leading to cell cycle arrest and morphological changes indicative of senescence. This suggests that this compound may share similar mechanisms of action against tumor cells .
  • Antitubercular Properties : Research on piperidine derivatives showed promising results against Mycobacterium tuberculosis, indicating that modifications in the piperidine ring could enhance efficacy against bacterial infections .
  • Enzyme Inhibition Studies : Investigations into enzyme inhibitors have revealed that compounds with similar structures can effectively inhibit acetylcholinesterase, which is crucial for neurodegenerative disease treatments .

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:

  • Absorption : Similar compounds have exhibited slow absorption rates, indicating potential enterohepatic recycling.
  • Distribution : The lipophilicity of the compound may influence its distribution across biological membranes.
  • Metabolism and Excretion : Investigations into metabolic pathways suggest that modifications can alter clearance rates and bioavailability.

Comparison with Similar Compounds

Substituent Effects on Binding Affinity

  • The 6-methoxy group on the pyrimidine ring (target compound) likely facilitates hydrogen bonding with target proteins, compared to the 5,6-dimethyl substituents in BK80166, which may sterically hinder interactions .
  • Fluorine atoms in Compound 50D () enhance lipophilicity and metabolic stability but could introduce toxicity risks .

Linker and Scaffold Modifications

  • The piperidin-4-yl-methoxy bridge in the target compound may offer optimal spatial orientation for target engagement, whereas the piperidin-3-yl variant in BK80166 alters the molecule’s conformational flexibility .

Pharmacokinetic Implications

  • Thiophene () and thiazole () substituents introduce aromatic heterocycles that enhance π-π stacking but may increase off-target interactions .
  • Oxetane in Compound 50D () is a known pharmacokinetic enhancer, reducing clearance rates in vivo .

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